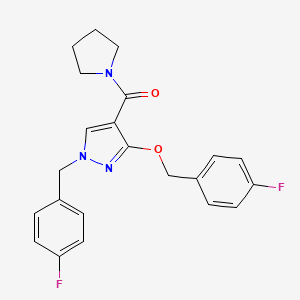
(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21F2N3O2 and its molecular weight is 397.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anti-inflammatory applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring substituted with fluorobenzyl groups and a pyrrolidine moiety. The presence of fluorine atoms is known to enhance pharmacological properties, including bioavailability and metabolic stability.
Antiviral Activity
Recent studies have demonstrated the antiviral potential of similar pyrazole derivatives against the Japanese encephalitis virus (JEV). For instance, compounds derived from pyrazole exhibited significant inhibition of JEV replication in neuronal cells, with a reported inhibition exceeding 90% for certain derivatives. In vivo studies indicated that these compounds did not show noticeable toxicity at doses up to 100 mg/kg/day . The mechanism involves modulation of oxidative stress pathways and regulation of the NRF2-SQSTM1 signaling pathway, suggesting potential for broader antiviral applications against flaviviruses .
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of pyrazole derivatives, showcasing their ability to inhibit pro-inflammatory cytokines and reduce inflammation in acute peritonitis models. Specifically, one derivative demonstrated low cytotoxicity while effectively modulating inflammatory responses . The structure-activity relationship indicates that modifications on the pyrazole ring can significantly influence anti-inflammatory efficacy.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| 1b | Antiviral | >70% inhibition | |
| 1f | Antiviral | >90% inhibition | |
| 16 | Anti-inflammatory | IC50 = 1.93 nM | |
| Various | Cytotoxicity (MCF7) | IC50 = 0.01 µM |
The biological activity of this compound is attributed to several mechanisms:
- Antiviral Mechanism : Inhibition of viral replication through modulation of host cell oxidative stress responses.
- Anti-inflammatory Mechanism : Inhibition of key inflammatory pathways and cytokine release, potentially through P2Y14 receptor antagonism .
Research Findings
Recent advancements in drug discovery involving pyrazole derivatives have identified several promising candidates with notable biological activities:
- A series of pyrazole analogues have been synthesized and tested for their effects on various cancer cell lines, revealing significant cytotoxicity against MCF7 and other lines .
- The exploration of structure-activity relationships has led to the identification of derivatives with enhanced potency and selectivity for specific biological targets.
Eigenschaften
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2/c23-18-7-3-16(4-8-18)13-27-14-20(22(28)26-11-1-2-12-26)21(25-27)29-15-17-5-9-19(24)10-6-17/h3-10,14H,1-2,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZNZEVUNNZZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













